molecular formula C11H15N B2477508 [Cyclopropyl(phenyl)methyl](methyl)amine CAS No. 178177-09-8

[Cyclopropyl(phenyl)methyl](methyl)amine

Cat. No. B2477508
CAS RN: 178177-09-8
M. Wt: 161.248
InChI Key: JDUBUKLTCBRTES-UHFFFAOYSA-N
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Description

“Cyclopropyl(phenyl)methylamine” is a chemical compound with the CAS Number: 178177-09-8 . It has a molecular weight of 161.25 . The IUPAC name for this compound is cyclopropyl-N-methylphenylmethanamine .


Synthesis Analysis

The synthesis of cyclopropyl compounds has been widely studied. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents has been reported . This method enables the introduction of strained rings on a large panel of primary and secondary alkyl iodides . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates , and the Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide .


Molecular Structure Analysis

The molecular structure of “Cyclopropyl(phenyl)methylamine” can be represented by the InChI code: 1S/C11H15N/c1-12-11(10-7-8-10)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3 .


Chemical Reactions Analysis

The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings than other C (sp3) substrates . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclopropyl(phenyl)methylamine” include a molecular weight of 161.25 .

Scientific Research Applications

Chemical Reactions and Synthesis

Studies have explored the chemical properties and reactivity of cyclopropyl(phenyl)methyl(methyl)amine, highlighting its role in nucleophilic substitutions and cyclization reactions. For instance, Paulmier's research into activated phenylselanyl groups suggests potential pathways for synthesizing halogenated and functionalized structures through the decomposition of dihalo adducts, alongside the formation of β-halopyrrolidines and aziridines via selenium-induced cyclization of homoallylic amines (Paulmier, 2001).

Advanced Materials and Technologies

In the realm of advanced materials, cyclopropyl(phenyl)methyl(methyl)amine's derivatives have been investigated for their potential applications. This includes the exploration of hydroaminomethylation reactions with vegetable oils, presenting a sustainable pathway to functionalized bio-based compounds with industrial potential. Such reactions highlight the compound's relevance in developing materials for polymer chemistry and as bio-based surface-active agents (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).

Environmental Impact and Management

The degradation of nitrogen-containing hazardous compounds, including cyclopropyl(phenyl)methyl(methyl)amine derivatives, through advanced oxidation processes (AOPs) is a critical area of study. This research is imperative for mitigating the environmental impact of such compounds, which are resistant to conventional degradation processes. AOPs have shown effectiveness in mineralizing nitrogen-containing compounds, emphasizing the need for further exploration in this area to improve water treatment and pollution control strategies (Bhat & Gogate, 2021).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Cyclopropyl(phenyl)methylamine may also interact with various biological targets.

Mode of Action

It’s worth noting that many amines, including primary, secondary, and tertiary amines, are known to be oxidized by enzymes such as monoamine oxidases . This suggests that Cyclopropyl(phenyl)methylamine might undergo similar biochemical transformations.

Result of Action

The presence of a methyl group in many bioactive compounds has been shown to boost their potency and efficacy , suggesting that the methyl group in Cyclopropyl(phenyl)methylamine could enhance its biological activity.

Safety and Hazards

The safety information and MSDS for “Cyclopropyl(phenyl)methylamine” can be found on the product page .

Future Directions

Cyclopropanes are important substructures in natural products and pharmaceuticals . The advent of transition-metal catalysis has enabled installation of functionalized cyclopropanes using cross-coupling reactions . This suggests that “Cyclopropyl(phenyl)methylamine” and similar compounds may have potential applications in the development of new drugs and other bioactive molecules.

properties

IUPAC Name

1-cyclopropyl-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-12-11(10-7-8-10)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUBUKLTCBRTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Cyclopropyl(phenyl)methyl](methyl)amine

CAS RN

178177-09-8
Record name [cyclopropyl(phenyl)methyl](methyl)amine
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